3-Maleimidobenzoyl N-hydroxysuccinimide (MBS) is a valuable tool in scientific research due to its function as a heterobifunctional coupling agent. This means it possesses two distinct reactive groups that can form covalent bonds with different types of molecules [, ]. One end of the molecule features an N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines (present in proteins and other biomolecules). The other end boasts a maleimide group, known for its reactivity with thiol (sulfhydryl) groups found in cysteine residues of proteins [, ].
This unique bifunctional property allows MBS to covalently link molecules containing primary amines with those containing thiols. This capability finds applications in various research fields, including:
Another significant application of MBS lies in protein cross-linking. This technique involves covalently linking two or more protein molecules, allowing researchers to study protein-protein interactions and investigate protein structure and function [].
The NHS ester group of MBS reacts with primary amines on one protein, while the maleimide group targets a thiol group on another protein. This forms a cross-link between the two proteins, enabling researchers to analyze protein interactions and gain insights into protein complexes involved in various cellular processes [].
Beyond the aforementioned applications, MBS finds use in other areas of scientific research, such as:
3-Maleimidobenzoic acid N-hydroxysuccinimide ester is a chemical compound with the molecular formula C₁₅H₁₀N₂O₆ and a molecular weight of approximately 314.26 g/mol. It is characterized by its off-white solid appearance and has a melting point range of 175-177°C. This compound is primarily utilized as a coupling reagent in bioconjugation processes due to its ability to form stable linkages between amine and sulfhydryl groups, making it valuable in various biochemical applications .
The primary chemical reaction involving 3-Maleimidobenzoic acid N-hydroxysuccinimide ester is the formation of covalent bonds between amines and sulfhydryl groups. The reaction occurs through the nucleophilic attack of a thiol group on the maleimide moiety, resulting in a thioether bond. This reaction is irreversible and non-cleavable, which is advantageous for creating stable conjugates in protein labeling and crosslinking applications. The presence of the N-hydroxysuccinimide ester enhances the reactivity towards amines, facilitating efficient coupling reactions .
3-Maleimidobenzoic acid N-hydroxysuccinimide ester exhibits significant biological activity as a crosslinker in protein chemistry. It is commonly used to create enzyme immunoconjugates, allowing for the development of sensitive assays for detecting proteins and antibodies. The stability of the formed conjugates makes this compound particularly useful in therapeutic applications, such as targeted drug delivery systems and vaccine development .
The synthesis of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester typically involves the following steps:
3-Maleimidobenzoic acid N-hydroxysuccinimide ester has several key applications:
Studies on the interactions of 3-Maleimidobenzoic acid N-hydroxysuccinimide ester focus on its reactivity with various biomolecules, particularly proteins containing free thiol or amine groups. These interactions are essential for understanding how this compound can be effectively used in bioconjugation strategies. Research indicates that the efficiency of coupling reactions can be influenced by factors such as pH, temperature, and the presence of other reactive groups within the target biomolecules .
Several compounds share similarities with 3-Maleimidobenzoic acid N-hydroxysuccinimide ester, particularly in their use as crosslinkers or coupling agents. Here are some notable examples:
Uniqueness of 3-Maleimidobenzoic Acid N-Hydroxysuccinimide Ester: Its distinctive feature lies in its balance between hydrophobicity and reactivity, enabling efficient coupling while maintaining stability under physiological conditions. This makes it particularly advantageous for applications requiring robust conjugate formation without compromising biological activity .
The maleimide fragment undergoes conjugate Michael addition with deprotonated sulfhydryl nucleophiles to give thioether succinimides. Kinetic studies using β-mercaptoethanol as model thiol report bimolecular rate constants from 1 × 10² to 1 × 10⁴ L mol⁻¹ s⁻¹ between potential of hydrogen 6.5 and 7.5, reflecting the approximate ten-fold increase in thiolate population per unit potential of hydrogen [6] [7] [8].
Thiol nucleophile | Potential of hydrogen | Second-order rate constant / L mol⁻¹ s⁻¹ |
---|---|---|
β-mercaptoethanol | 6.8 | 2.3 × 10² [6] |
β-mercaptoethanol | 7.4 | 7.3 × 10² [7] |
Glutathione | 7.4 | 1.0 × 10² [9] |
Electron-withdrawing N-substituents on the maleimide accelerate both thiol addition and the subsequent ring-opening hydrolysis that “locks” the conjugate. For example, an N-aryl maleimide ring in 3-Maleimidobenzoic acid N-hydroxysuccinimide ester opens with a half-life of approximately one hour at potential of hydrogen 7.4 and twenty-two degrees Celsius, compared with more than one day for aliphatic maleimides [9] [10]. The ring-opened maleamic acid thioether is resistant to thiol exchange, providing long-term conjugate integrity in plasma [11] [12].
Mechanistic sequence
At physiological potential of hydrogen 7.4 and thirty-seven degrees Celsius the two reactive termini display markedly different lifetimes:
Functional group | Half-life in phosphate-buffered saline, thirty-seven °C | Predominant process | References |
---|---|---|---|
N-hydroxysuccinimide carbonyl | <10 min (activation), ≈40 min (hydrolysis) | Hydrolysis to carboxylate | [3] [5] |
Maleimide ring (unconjugated) | ≈3 h | Hydrolytic addition of water across the double bond | [10] [13] |
Maleimide–thiol thiosuccinimide adduct | >24 h if ring-opened; ≤8 h if ring-closed | Retro-Michael thiol exchange or stabilising ring opening | [11] [9] |
Thus, in biological buffers the N-hydroxysuccinimide moiety must react immediately, whereas the maleimide window for cysteine conjugation remains open for several hours. After coupling, intentional mild alkalinisation (potential of hydrogen 8.0 for one hour) suffices to promote ring opening and render the thioether resistant to displacement [9].
Activation of the N-hydroxysuccinimide ester is enthalpically favoured (formation of a strong amide bond) but becomes entropically disfavoured as hydrolysis competes at higher alkalinity; the free-energy minimum for selective aminolysis therefore lies near neutral conditions [1] [4].
Maleimide conjugation is driven by the high electrophilicity of the double bond (ΔG‡ ≈ 45 kJ mol⁻¹ at twenty-five °C), giving diffusion-controlled rates in mildly basic media [6] [7]. Subsequent succinimide ring opening further lowers free energy, irreversibly stabilising the adduct [9].
Overall, 3-Maleimidobenzoic acid N-hydroxysuccinimide ester displays a kinetic hierarchy: rapid N-hydroxysuccinimide activation, intermediate maleimide thiol addition, and slow maleimide hydrolysis. Controlling potential of hydrogen and reaction sequence exploits this hierarchy to achieve dual-selective bioconjugation without premature self-quenching.
Irritant